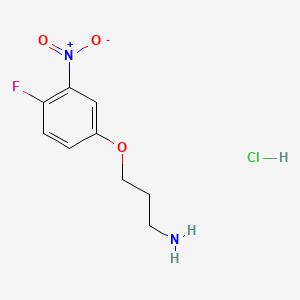
3-(4-Fluoro-3-nitrophenoxy)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-3-nitrophenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClFN2O3 and a molecular weight of 250.65 g/mol. This compound is known for its applications in various scientific experiments and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-nitrophenoxy)propan-1-amine hydrochloride typically involves the reaction of 4-fluoro-3-nitrophenol with 3-chloropropan-1-amine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is then purified and converted to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-nitrophenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 3-(4-Amino-3-nitrophenoxy)propan-1-amine.
Reduction: Formation of 3-(4-Fluoro-3-aminophenoxy)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluoro-3-nitrophenoxy)propan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-nitrophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluoro-4-nitrophenoxy)propan-1-amine hydrochloride
- 4-Fluoro-3-nitrophenyl azide
- (S)-1-(3-Fluoro-4-nitrophenyl)propan-1-amine
Uniqueness
3-(4-Fluoro-3-nitrophenoxy)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of a fluoro and nitro group makes it a valuable intermediate in various synthetic and research applications.
Biological Activity
3-(4-Fluoro-3-nitrophenoxy)propan-1-amine hydrochloride is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a fluorinated nitrophenyl moiety, suggests significant interactions with biological targets, making it a valuable subject of study for its biological activity.
The compound can be synthesized through various chemical reactions, including reduction and substitution processes. The synthesis typically involves the reduction of nitro groups to amines, which can be achieved using catalytic hydrogenation methods. The presence of the fluorine atom enhances the compound's reactivity and binding properties with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrophenyl group influences its binding affinity, potentially leading to modulation of enzymatic activity or receptor signaling pathways. This interaction may result in therapeutic effects, such as anti-inflammatory or anti-cancer activities .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits notable biological activities:
- Antitumor Activity : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, which is crucial for understanding its therapeutic potential .
Case Studies
- Anticancer Effects : A study evaluating the compound's effects on leukemia cells indicated a significant reduction in cell viability and alterations in cell cycle distribution, highlighting its potential as an anticancer therapeutic agent .
- Enzymatic Activity Modulation : Research assessing the interaction of the compound with cholinesterase enzymes revealed effective inhibition at micromolar concentrations, suggesting possible applications in neuropharmacology .
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antitumor | Cell Viability Assay | 10 | Significant apoptosis induction |
| Enzyme Inhibition | Cholinesterase Assay | 5 | Effective inhibition |
| Antimicrobial | Bacterial Growth Inhibition | 20 | Reduced bacterial growth |
Properties
Molecular Formula |
C9H12ClFN2O3 |
|---|---|
Molecular Weight |
250.65 g/mol |
IUPAC Name |
3-(4-fluoro-3-nitrophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11FN2O3.ClH/c10-8-3-2-7(15-5-1-4-11)6-9(8)12(13)14;/h2-3,6H,1,4-5,11H2;1H |
InChI Key |
JMAUFQIYUDFHHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCN)[N+](=O)[O-])F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















